molecular formula C22H22N2O5S B2635092 Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate CAS No. 714262-71-2

Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No. B2635092
CAS RN: 714262-71-2
M. Wt: 426.49
InChI Key: MZDQVIMYJVVNBL-UHFFFAOYSA-N
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Description

Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural and Spectroscopic Analysis

Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate has been studied for its structural and spectroscopic properties. Research highlights the synthesis and conformational analysis of related compounds, employing techniques like FTIR, NMR spectroscopy, and mass spectrometry, combined with single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the molecular structures, confirming them through various spectroscopic methods and comparing them to X-ray diffraction values. Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing certain physicochemical properties (Huang et al., 2021; Huang et al., 2021).

2. Synthesis and Characterization of Derivatives

Various studies have focused on synthesizing and characterizing derivatives of compounds similar to Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate. These efforts involve novel synthetic routes, structural elucidation using single-crystal X-ray crystallography, and the exploration of physicochemical properties. The research delves into the synthesis mechanisms, such as Dieckmann condensation, and the creation of multifunctional structures through tandem protocols. The compounds synthesized in these studies are characterized by their distinct structural and chemical properties, offering potential utility in various scientific fields (Koriatopoulou et al., 2008; Indumathi et al., 2007; Stolarczyk et al., 2018).

3. Chemical Reactions and Mechanisms

Research has also been conducted on the chemical reactions and mechanisms involving compounds structurally related to Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate. These studies encompass a range of topics including the synthesis of novel ring systems, the investigation of spin-crossover phenomena in metal complexes, and the exploration of base-induced chemiluminescence in dioxetane derivatives. The findings contribute to a deeper understanding of the chemical behavior and reactivity of these compounds, shedding light on their potential applications in materials science and synthetic chemistry (Watanabe et al., 2010; Cook et al., 2015).

properties

IUPAC Name

methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-3-14-6-4-5-7-17(14)23-19(25)13-30-18-12-20(26)24(21(18)27)16-10-8-15(9-11-16)22(28)29-2/h4-11,18H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDQVIMYJVVNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

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